

crenolanib preclinical studies hematological malignancies

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Compound Focus: Crenolanib

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Crenolanib's Profile & Preclinical Efficacy

The following table summarizes **crenolanib's** core characteristics and its demonstrated efficacy across various preclinical models of hematological malignancies.

Aspect	Details and Key Preclinical Findings
Drug Class & Target	Potent, selective Type I FLT3 inhibitor ; also targets PDGFRα/β and mutant KIT D816 [1] [2] [3].
Key Mechanism	Binds active kinase conformation , inhibiting FLT3-ITD and TKD mutations (e.g., D835, F691) resistant to Type II inhibitors [4] [2].

| **In Vitro Activity (Cell Viability)** | • **IC50 ~5-10 nM** in FLT3-ITD MOLM14 cells [3]. • **IC50 ~100-250 nM** in KIT D816V mastocytosis cells (HMC1.2) [3]. || **In Vivo Efficacy (Xenograft Models)** | • **Single agent:** Delayed MV4-11 (FLT3-ITD) tumor growth [2]. • **Combination with sorafenib (Type II inhibitor):** Significant reduction in leukemic burden, prolonged survival vs. single agents [4] [2]. || **Activity in Drug-Resistant Models** | Inhibited Ba/F3 cells with **FLT3-ITD/D835Y/H** and **FLT3-ITD/F691L** mutations; effective against sorafenib-resistant MOLM-13 cells (FLT3-ITD/D835Y) [2]. |

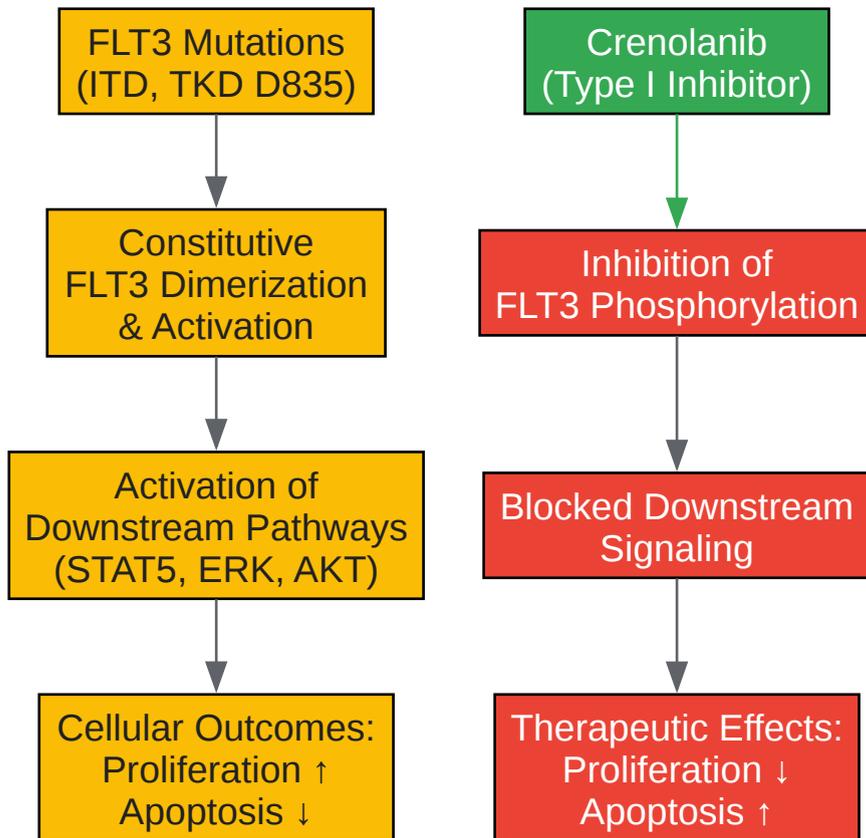
Detailed Experimental Protocols

Here is a detailed breakdown of key methodologies used in pivotal **crenolanib** preclinical studies.

Protocol Component	Detailed Methodology
In Vitro Cell Viability & Proliferation (MTT/XTT/WST-1 Assays)	Cells (e.g., MOLM14, HMC1.2) plated and treated with crenolanib dilution series for 72 hours . Viability measured using colorimetric assays (MTT, XTT, WST-1). IC50 values calculated from dose-response curves [4] [2] [3].
Western Blot Analysis (Pharmacodynamics)	Cells treated with crenolanib, lysed, and proteins extracted. FLT3 immunoprecipitation performed, followed by SDS-PAGE and western transfer. Membranes probed with antibodies against p-FLT3, p-STAT5, p-ERK , and total proteins to confirm target inhibition [4] [2].
In Vivo Xenograft Mouse Models (Efficacy)	NSG mice injected intravenously with luciferase-tagged FLT3-mutant AML cells (e.g., MV4-11, MOLM-13). After engraftment confirmed by bioluminescence imaging, mice randomized to treatment groups: vehicle, crenolanib (e.g., 15 mg/kg BID), sorafenib, or combination. Tumor burden monitored via bioluminescence; survival tracked [4] [2].
Drug Combination Studies (Synergy)	Cells exposed to fixed-ratio concentrations of crenolanib and sorafenib. Combination Index (CI) calculated using the Chou-Talalay method (CalcuSyn software). CI < 1.0 indicates synergy [4].
Resistance Mutation Analysis	Whole exome sequencing or targeted deep sequencing of patient samples or mouse model bone marrow pre- and post-crenolanib treatment. Variant Allele Frequencies (VAFs) of FLT3 and other genes (e.g., NRAS, IDH2) tracked to identify expanding resistant clones [5].

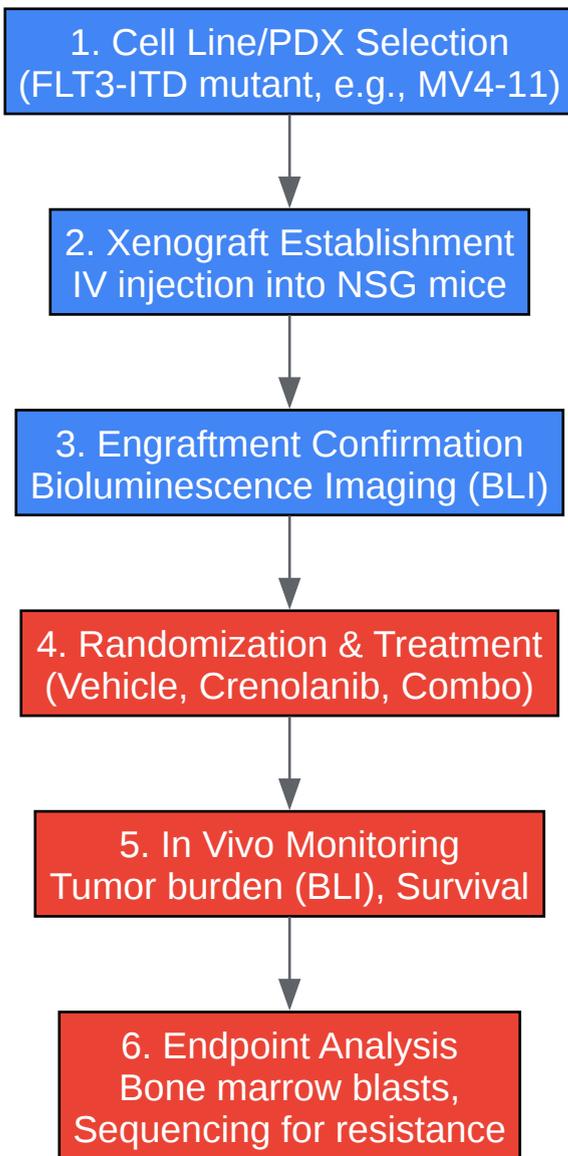
Signaling Pathways & Experimental Workflows

The following diagrams map the core signaling pathways targeted by **crenolanib** and a generalized workflow for preclinical in vivo studies.



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Crenolanib inhibits constitutively active *FLT3* mutants and downstream oncogenic signaling.



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*General workflow for evaluating **crenolanib** efficacy in a mouse xenograft model.*

Key Insights from Preclinical Data

- **Overcoming Resistance:** **Crenolanib**'s primary preclinical value is effectively targeting **FLT3-TKD mutations (D835)** that confer resistance to Type II inhibitors like sorafenib and quizartinib [2].
- **Rational Combinations:** Preclinical data strongly support combination strategies. Pairing **crenolanib** with a Type II inhibitor (sorafenib) or azacitidine shows synergistic effects, more effectively reducing leukemic burden and targeting leukemia-initiating cells (LICs) [4] [6].

- **Resistance Mechanisms:** Despite its potency, resistance emerges via non-FLT3 pathways. Studies show resistant samples frequently develop mutations in **NRAS, IDH2, IDH1, or TET2**, indicating bypass signaling activation and clonal selection [5] [6].

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